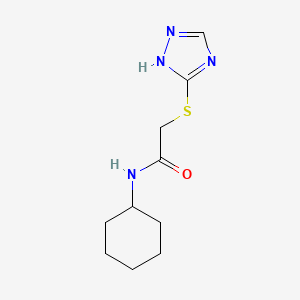![molecular formula C21H31N3O3 B5514794 2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)
2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H31N3O3 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.23654186 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
CCR8 Antagonists
Compounds similar to 2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one have been studied as CCR8 antagonists. These compounds are useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Chiral Separation and Configuration Determination
These compounds have garnered interest due to their potential applications in the pharmaceutical industry, either as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or as surface modifiers on silica particles for resolving enantiomers. Their chiral separation and configuration determination are significant for these applications (Liang et al., 2008).
Minimizing Drug Promiscuity
Diazaspiro compounds, similar to the one , have been examined for their ability to minimize drug promiscuity at various aminergic G-protein-coupled receptor sites. This is particularly relevant for dopamine D3 receptor ligands, where minimizing off-target interactions is critical (Reilly et al., 2019).
Antihypertensive Properties
Some 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, structurally similar to the compound , have shown significant antihypertensive activity. These findings are particularly relevant for compounds that block peripheral alpha 1-adrenoceptors (Clark et al., 1983).
Bioactivity and Synthesis
These compounds have been discussed for their potential in treating a variety of conditions, including obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular system, and psychosis (Blanco‐Ania et al., 2017).
Catalyst-Free Synthesis
The catalyst-free synthesis of nitrogen-containing spiro heterocycles has been explored, highlighting the ease and efficiency of producing such compounds, which are valuable in various applications (Aggarwal et al., 2014).
Propiedades
IUPAC Name |
2-(2-methoxyethyl)-8-[2-(N-methylanilino)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-22(18-7-4-3-5-8-18)15-20(26)23-12-6-10-21(16-23)11-9-19(25)24(17-21)13-14-27-2/h3-5,7-8H,6,9-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLZPDMLUUZGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC2(C1)CCC(=O)N(C2)CCOC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)

![4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide](/img/structure/B5514731.png)

![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B5514741.png)
![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)
![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)
![[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-anilinopyrimidin-5-yl)methanone](/img/structure/B5514771.png)
![3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)
![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)
![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)
![2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5514798.png)

